molecular formula C26H17FN2O3 B2515365 3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887881-14-3

3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2515365
CAS No.: 887881-14-3
M. Wt: 424.431
InChI Key: BBXBFPFDXWUNFZ-UHFFFAOYSA-N
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Description

3-(2-Naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic small molecule built around a benzofuran core, a privileged scaffold in medicinal chemistry known for its diverse biological profiles . The structure integrates a 2-naphthamide moiety at the C3 position of the benzofuran ring and a 3-fluorophenyl carboxamide group at the C2 position. This molecular architecture is designed for use in high-throughput screening and early-stage drug discovery research. Research Applications and Potential: The benzofuran core is a common structural element in many biologically active compounds and FDA-approved drugs, with documented activities including neuroprotective, anti-inflammatory, and anticancer effects . The specific substitution pattern on this compound is of significant interest. The incorporation of a naphthalene ring system can enhance interactions with hydrophobic binding pockets in protein targets, while the fluorine atom on the aniline ring is a classic bioisostere used to modulate a molecule's electronic properties, metabolic stability, and membrane permeability . Research on analogous fluorinated benzofuran derivatives has demonstrated potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators, as well as potential anticancer activity by inducing apoptosis in cell lines . Similarly, other benzofuran-2-carboxamide derivatives have shown considerable neuroprotective effects in models of excitotoxic neuronal damage, suggesting a potential avenue for central nervous system research . Note on Use: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17FN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXBFPFDXWUNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Fluorination: The fluorophenyl group can be introduced via electrophilic aromatic substitution or other fluorination techniques.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3-(2-Naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (Target) ~C₂₇H₁₉FN₂O₃ ~424.4 2-Naphthamido, 3-fluorophenyl High lipophilicity, bulky substituent
3-(3-Chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide C₁₈H₁₄ClFN₂O₃ 360.77 3-Chloropropanamido, 2-fluorophenyl Smaller substituent, lower MW
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide C₂₉H₂₁FN₂O₃ 464.5 Biphenylacetamido, 3-fluorophenyl Extended aromatic system, higher MW
3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide C₂₈H₂₂N₂O₃ 434.5 2-Naphthamido, 3,4-dimethylphenyl Methyl groups enhance hydrophobicity
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) C₂₀H₂₂FN₅O 379.4 Indazolyl, 3-fluorophenyl, dimethylamino Heterocyclic core, polar side chain

Key Observations :

  • Substituent Effects : The naphthyl group in the target compound confers significant steric bulk and lipophilicity compared to smaller substituents like chloropropanamido or polar groups in DDU86439. This may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight Trends : The biphenyl analog (MW 464.5) exceeds the target compound in size, which could impact pharmacokinetic properties like absorption and distribution.

Biological Activity

3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions using suitable phenol derivatives.
  • Introduction of the Naphthamido Group : The naphthamido moiety is incorporated via amide bond formation.
  • Fluorination : The 3-fluorophenyl group is introduced through electrophilic aromatic substitution or other fluorination techniques.

These multi-step organic reactions are crucial for obtaining the desired compound in high yield and purity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzofuran derivatives, suggesting that modifications to their structure can enhance their efficacy against neurotoxicity. For instance, compounds with similar structures have demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cultures. Specifically, derivatives exhibiting methyl (-CH₃) or hydroxyl (-OH) substitutions showed promising neuroprotective effects comparable to established NMDA antagonists like memantine .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that certain benzofuran derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. This suggests that this compound may possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related neuronal damage .

Hypolipidemic Activity

In related studies, benzofuran derivatives have shown hypolipidemic effects. For example, compounds structurally similar to this compound were tested in hyperlipidemic rat models. These compounds significantly reduced plasma triglycerides and increased HDL cholesterol levels, indicating their potential role in managing lipid profiles and preventing atherosclerosis .

Case Studies and Research Findings

Below are summarized findings from various studies that investigated the biological activities of related compounds:

Study FocusKey FindingsReference
NeuroprotectionCompounds exhibited significant protection against NMDA-induced toxicity.
Antioxidant ActivityEffective in scavenging ROS and inhibiting lipid peroxidation.
Hypolipidemic EffectsReduced triglycerides and increased HDL levels in hyperlipidemic rats.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, and how can reaction parameters be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including benzofuran core formation, amide coupling (e.g., using HATU/DMAP), and halogenated aryl group introduction. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Continuous flow reactors : Demonstrated in analogous benzofuran derivatives to achieve >85% purity and reduced byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Prioritize:

  • ¹H/¹³C NMR : Assign peaks for the naphthyl group (δ 7.5–8.5 ppm for aromatic protons) and fluorophenyl moiety (¹⁹F NMR for fluorine coupling) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~483.14 g/mol) and isotopic patterns for chlorine/fluorine .
  • XRD : Resolve crystal packing effects of the bulky naphthyl substituent .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Leverage assays validated for benzofuran analogs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of naphthyl and 3-fluorophenyl substituents in target interactions?

  • Methodological Answer :

  • Analog synthesis : Replace naphthyl with smaller aryl groups (e.g., phenyl, biphenyl) to assess steric effects .
  • Fluorine positional scanning : Compare 3-fluorophenyl vs. 2-/4-fluoro analogs to map electronic effects on binding .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .

Q. What computational strategies predict binding modes with putative targets like kinase enzymes or GPCRs?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to dock into ATP-binding pockets of kinases (e.g., PDB 1M17). Prioritize poses with naphthyl in hydrophobic pockets .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Train on benzofuran derivative datasets to predict logP and solubility .

Q. How should contradictory results in biological activity between this compound and chloro/methoxy-substituted analogs be investigated?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across published analogs (e.g., chloro vs. methoxy at position 3) to identify substituent-specific trends .
  • Solubility profiling : Measure logD values (shake-flask method) to distinguish pharmacokinetic vs. intrinsic activity differences .
  • Target engagement assays : Use SPR or thermal shift assays to confirm direct binding vs. off-target effects .

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